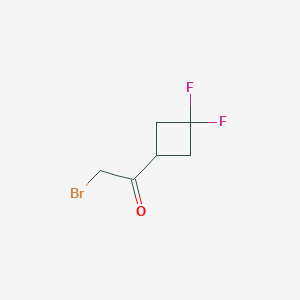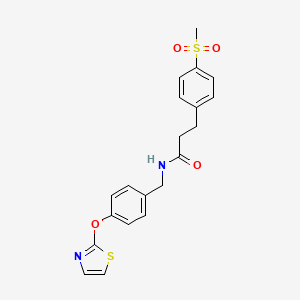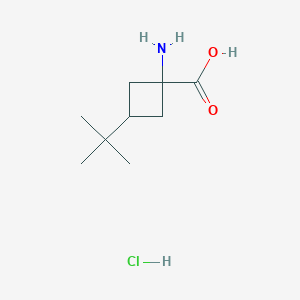
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H7BrF2O and a molecular weight of 213.02 . It is used in various chemical reactions and has potential applications in different fields of chemistry.
Physical And Chemical Properties Analysis
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one has a predicted boiling point of 216.6±40.0 °C and a predicted density of 1.62±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of various brominated compounds, showcasing methodologies that could be applied to or inspire approaches for synthesizing and studying "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one". For instance, the study of small-ring compounds such as 3-Methylenecyclobutyl bromide and 1-Methylcyclobut-2-enyl bromide highlights synthetic pathways and solvolysis rates that might be relevant (Kiefer & Roberts, 1962).
Polymer and Macromolecule Construction
The development of polymers with controlled molecular architecture using dendritic macromolecules presents a potential application in material science. The convergent growth approach described for topological macromolecules could offer a template for designing and synthesizing materials with specific properties, where "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" might serve as a precursor or building block (Hawker & Fréchet, 1990).
Crystal Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of bromo-derivatives emphasize the importance of understanding molecular interactions and packing in solid-state chemistry. Such analyses provide a foundation for predicting and controlling the properties of new compounds, which could extend to "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" (González-Montiel et al., 2015).
Advanced Organic Synthesis Techniques
Research into regio- and chemoselective bromination of complex organic molecules, as well as the development of methods for efficient preparation of bromoallylic alcohol adducts, reflects the ongoing advancement in organic synthesis techniques. These studies highlight strategies that could be directly applicable or adapted for the synthesis and functionalization of "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" and similar molecules (Shirinian et al., 2012; Novikov & Sampson, 2003).
Computational Studies and Reaction Mechanisms
Computational studies investigating the reactions between imidazole and various 2-bromo-1-arylethanones provide insight into reaction mechanisms, electronic structures, and potential reactivity. Such computational analyses can be crucial for understanding the reactivity and potential applications of "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" in organic synthesis and other chemical processes (Erdogan & Erdoğan, 2019).
properties
IUPAC Name |
2-bromo-1-(3,3-difluorocyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDFQFSCXCDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)

![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)



![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2894360.png)



![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)